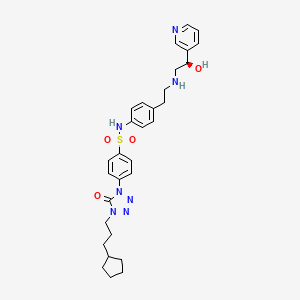

L-770644

Description

Properties

CAS No. |

173901-95-6 |

|---|---|

Molecular Formula |

C30H37N7O4S |

Molecular Weight |

591.7 g/mol |

IUPAC Name |

4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]-N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]benzenesulfonamide |

InChI |

InChI=1S/C30H37N7O4S/c38-29(25-8-3-18-31-21-25)22-32-19-17-24-9-11-26(12-10-24)33-42(40,41)28-15-13-27(14-16-28)37-30(39)36(34-35-37)20-4-7-23-5-1-2-6-23/h3,8-16,18,21,23,29,32-33,38H,1-2,4-7,17,19-20,22H2/t29-/m0/s1 |

InChI Key |

GCRTUWDFTYDUFB-LJAQVGFWSA-N |

Isomeric SMILES |

C1CCC(C1)CCCN2C(=O)N(N=N2)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)CCNC[C@@H](C5=CN=CC=C5)O |

Canonical SMILES |

C1CCC(C1)CCCN2C(=O)N(N=N2)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)CCNCC(C5=CN=CC=C5)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L 770,644 L 770644 L-770,644 L-770644 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of L-770644

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: A Potent and Selective β3 Adrenergic Receptor Agonist

L-770644 is an orally active, potent, and selective agonist for the human β3 adrenergic receptor (β3-AR).[1][2][3] Its primary mechanism of action involves the activation of this specific G-protein coupled receptor, leading to a cascade of downstream cellular events. This activity has been characterized through in vitro and in vivo studies, demonstrating its potential for therapeutic applications related to metabolic regulation.

Quantitative Potency and Efficacy

The potency and in vivo efficacy of this compound have been determined through functional assays. The compound exhibits a half-maximal effective concentration (EC50) of 13 nM for the human β3 adrenergic receptor.[1][2][3] In vivo studies in rhesus monkeys have demonstrated that this compound is a full agonist for glycerolemia, with a half-maximal effective dose (ED50) of 0.21 mg/kg.[1][3] Furthermore, it shows good oral bioavailability in both dogs and rats, with an oral bioavailability (%F) of 27%.[1][3]

| Parameter | Species/System | Value | Reference |

| EC50 | Human β3 Adrenergic Receptor | 13 nM | [1][2][3] |

| ED50 (Glycerolemia) | Rhesus Monkey | 0.21 mg/kg | [1][3] |

| Oral Bioavailability (%F) | Dogs and Rats | 27% | [1][3] |

Signaling Pathway of this compound

Activation of the β3 adrenergic receptor by this compound initiates a well-defined signaling cascade primarily mediated by the Gs alpha subunit of its associated G-protein. This leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological response. In adipocytes, a key target tissue for β3-AR agonists, this pathway culminates in the stimulation of lipolysis, the breakdown of triglycerides into free fatty acids and glycerol.

Experimental Protocols

The characterization of this compound involves standard pharmacological assays to determine its potency, selectivity, and functional effects. Below are detailed methodologies for key experiments.

In Vitro cAMP Accumulation Assay

This assay is fundamental for determining the potency (EC50) of β3-AR agonists.

Objective: To quantify the increase in intracellular cyclic AMP (cAMP) in response to this compound in cells expressing the human β3 adrenergic receptor.

Materials:

-

HEK-293 (Human Embryonic Kidney 293) cells stably expressing the human β3 adrenergic receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

This compound and a reference agonist (e.g., isoproterenol).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Culture HEK-293 cells expressing the human β3-AR in appropriate flasks until they reach 80-90% confluency.

-

Cell Seeding: Harvest the cells and seed them into 96- or 384-well plates at a predetermined density. Allow the cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

-

Cell Stimulation: Remove the culture medium from the wells and add the assay buffer containing the different concentrations of the test compounds.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the response (e.g., fluorescence ratio or luminescence) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Glycerolemia Assay in Rhesus Monkeys

This in vivo assay measures the functional consequence of β3-AR activation in a relevant physiological system, specifically the induction of lipolysis.

Objective: To determine the in vivo potency (ED50) of this compound by measuring the increase in plasma glycerol levels following its administration.

Materials:

-

Rhesus monkeys (Macaca mulatta), appropriately housed and fasted.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Blood collection supplies (syringes, tubes with anticoagulant).

-

Centrifuge.

-

Glycerol assay kit.

Procedure:

-

Animal Acclimatization and Fasting: Acclimate the monkeys to the experimental procedures. Fast the animals overnight prior to the study.

-

Baseline Blood Sample: Collect a baseline blood sample from each animal.

-

Compound Administration: Administer this compound orally at various doses. A control group receives the vehicle.

-

Serial Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 30, 60, 90, 120, 180 minutes).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Glycerol Measurement: Analyze the plasma samples for glycerol concentration using a commercial glycerol assay kit.

-

Data Analysis: For each dose, determine the peak increase in plasma glycerol from baseline. Plot the peak glycerol increase against the logarithm of the this compound dose. Fit the data to a dose-response curve to calculate the ED50.

References

L-770644: A Technical Whitepaper on the Potent and Selective β3 Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-770644 is a potent and selective agonist for the human β3 adrenergic receptor (β3-AR), a key regulator of lipolysis and thermogenesis primarily expressed in adipose tissue. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, and key preclinical data. The information presented is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of β3-AR agonists. While specific binding affinities (Ki) and detailed experimental protocols for this compound are not publicly available, this guide consolidates the existing data and provides representative methodologies for its evaluation.

Introduction

The β3 adrenergic receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Its activation in adipocytes stimulates the breakdown of lipids (lipolysis) and the generation of heat (thermogenesis), making it an attractive target for the treatment of obesity and type 2 diabetes. This compound emerged from research aimed at developing potent and selective β3-AR agonists with favorable pharmacokinetic profiles.

Chemical Properties and Structure

This compound is a synthetic small molecule with the following chemical identity:

-

Chemical Name: N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-(trifluoromethyl)benzenesulfonamide[1]

-

Molecular Formula: C₂₄H₂₅F₃N₄O₃S

-

CAS Number: 173901-95-6

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-(trifluoromethyl)benzenesulfonamide | [1] |

| Molecular Formula | C₂₄H₂₅F₃N₄O₃S | |

| CAS Number | 173901-95-6 | [2] |

Note: Detailed information regarding the specific synthesis of this compound is not publicly available in the reviewed literature.

Mechanism of Action: β3 Adrenergic Receptor Signaling

This compound exerts its effects by selectively binding to and activating the β3 adrenergic receptor. This initiates a downstream signaling cascade within the target cell, primarily adipocytes.

3.1. The Gs-cAMP-PKA Pathway

Upon agonist binding, the β3-AR undergoes a conformational change, leading to the activation of a stimulatory G-protein (Gs). The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).

Activated PKA phosphorylates several downstream targets, including:

-

Hormone-Sensitive Lipase (HSL) and Perilipin: Phosphorylation of these proteins on the surface of lipid droplets initiates the hydrolysis of triglycerides into free fatty acids and glycerol, the process of lipolysis.

-

cAMP Response Element-Binding Protein (CREB): Phosphorylated CREB translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes involved in thermogenesis, such as Uncoupling Protein 1 (UCP1).

3.2. Alternative Signaling Pathways

Research on β3-AR signaling suggests the involvement of other pathways beyond the canonical Gs-cAMP-PKA axis. These may include the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38 MAPK, which can also influence gene expression and cellular metabolism.

Caption: β3 Adrenergic Receptor Signaling Pathway.

Quantitative In Vitro Data

The primary potency of this compound has been characterized by its half-maximal effective concentration (EC50) in a cell-based assay.

Table 2: In Vitro Potency of this compound

| Parameter | Receptor | Cell Line | Value | Reference |

| EC50 | Human β3 Adrenergic Receptor | CHO | 13 nM | [1][3] |

Note: Specific Ki values for this compound against human β1, β2, and β3 adrenergic receptors, which would provide a quantitative measure of its selectivity, are not available in the public domain. The description of this compound as "selective" is based on the initial report, which did not provide these specific binding affinities.

Quantitative In Vivo Data

Preclinical studies in animal models have demonstrated the oral bioavailability and in vivo efficacy of this compound.

Table 3: In Vivo Pharmacokinetics and Pharmacodynamics of this compound

| Parameter | Species | Value | Notes | Reference |

| Oral Bioavailability (%F) | Rat | 27% | [1][3] | |

| Oral Bioavailability (%F) | Dog | 27% | [1][3] | |

| ED50 (Glycerolemia) | Rhesus Monkey | 0.21 mg/kg | Full agonist activity | [1][3] |

Experimental Protocols

Detailed experimental protocols specific to the studies conducted on this compound are not publicly available. The following sections describe representative protocols for key assays used to characterize β3-AR agonists.

6.1. Representative Protocol: In Vitro cAMP Accumulation Assay for EC50 Determination

This protocol describes a typical method for determining the potency of a β3-AR agonist by measuring cAMP accumulation in a recombinant cell line.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human β3 adrenergic receptor are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96-well plates and incubated to allow for adherence.

-

Assay Preparation: The growth medium is removed, and cells are washed with a suitable assay buffer. A phosphodiesterase inhibitor (e.g., IBMX) is added to prevent the degradation of cAMP.

-

Compound Addition: this compound is serially diluted to a range of concentrations and added to the wells. A known β-AR agonist (e.g., isoproterenol) is used as a positive control, and a vehicle is used as a negative control.

-

Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The data are normalized and plotted as a concentration-response curve. The EC50 value is calculated using a four-parameter logistic equation.

Caption: Workflow for EC50 Determination.

6.2. Representative Protocol: In Vivo Glycerolemia Assay

This protocol outlines a general procedure for assessing the lipolytic effect of a β3-AR agonist in a non-human primate model.

-

Animal Acclimation and Fasting: Rhesus monkeys are acclimated to the experimental conditions and fasted overnight to establish a baseline metabolic state.

-

Catheterization: Intravenous catheters are placed for drug administration and blood sampling.

-

Baseline Blood Sampling: A baseline blood sample is collected to measure basal glycerol and free fatty acid levels.

-

Drug Administration: this compound is administered, typically via intravenous infusion or oral gavage, at various doses.

-

Serial Blood Sampling: Blood samples are collected at multiple time points following drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plasma Separation and Analysis: Plasma is separated from the blood samples, and glycerol concentrations are measured using a colorimetric or fluorometric assay kit.

-

Data Analysis: The change in plasma glycerol concentration from baseline is calculated for each dose and time point. The ED50 is determined by plotting the dose-response relationship.

Preclinical Safety and Toxicology

No specific preclinical safety or toxicology data for this compound are available in the public domain. General considerations for the preclinical safety evaluation of a novel compound would include studies on acute and repeat-dose toxicity, safety pharmacology (cardiovascular, respiratory, and central nervous system effects), genotoxicity, and reproductive toxicity.

Clinical Development

A search of clinical trial registries indicates that this compound has not entered human clinical trials.

Conclusion

This compound is a potent human β3 adrenergic receptor agonist with demonstrated in vitro activity and in vivo efficacy in preclinical models. Its ability to stimulate lipolysis, as evidenced by increased glycerolemia in rhesus monkeys, and its favorable oral bioavailability in rats and dogs, highlighted its potential as a therapeutic agent for metabolic diseases. However, a comprehensive understanding of its selectivity profile, detailed mechanisms of action, and safety is limited by the lack of publicly available data on its binding affinities to other β-adrenergic receptor subtypes, specific experimental protocols, and dedicated safety and toxicology studies. Further research would be necessary to fully elucidate the therapeutic window and potential clinical utility of this compound. This whitepaper serves as a summary of the currently known information to aid future research in the field of β3 adrenergic receptor agonism.

References

An In-depth Technical Guide to the Downstream Signaling of L-744,832, a Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by L-744,832, a potent and specific farnesyltransferase inhibitor (FTI). Initially developed as a targeted anti-cancer agent to inhibit the function of oncogenic Ras proteins, the therapeutic and biological effects of L-744,832 are now understood to be more complex, involving a multitude of farnesylated proteins that regulate critical cellular processes. This document details the core mechanism of farnesyltransferase inhibition, elucidates the impact on major signaling cascades including the Ras/MAPK and PI3K/Akt pathways, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes these complex interactions through signaling diagrams. While the initial user query specified "L-770644," the context strongly indicated an interest in the well-characterized FTI, L-744,832, which is the focus of this guide.

Mechanism of Action: Inhibition of Farnesyltransferase

Protein farnesylation is a critical post-translational modification where the enzyme farnesyltransferase (FTase) attaches a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal CaaX motif of a target protein[1][2]. This lipid modification is essential for trafficking and anchoring these proteins to cellular membranes, a prerequisite for their biological activity[3]. Substrates for FTase include key signaling molecules such as the Ras and Rho families of small GTPases, nuclear lamins, and centromeric proteins[2][4].

L-744,832 acts as a peptidomimetic inhibitor of FTase, effectively blocking the farnesylation of its target proteins[5]. This inhibition prevents their membrane localization and subsequent participation in downstream signal transduction, leading to cell growth arrest and apoptosis in susceptible cell types[5][6]. Notably, the anti-tumor activity of L-744,832 is not solely dependent on the presence of Ras mutations, indicating that other farnesylated proteins are also critical targets[7][8].

Core Downstream Signaling Pathways Modulated by L-744,832

The primary therapeutic effects of L-744,832 stem from its ability to disrupt multiple oncogenic signaling pathways.

The Ras-Raf-MEK-ERK (MAPK) Pathway

The MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival[9]. The pathway is frequently hyperactivated in cancer, often due to mutations in Ras or upstream receptor tyrosine kinases (RTKs). Farnesylation is obligatory for Ras to localize to the plasma membrane, where it can be activated and engage its downstream effector, Raf kinase[7].

By inhibiting FTase, L-744,832 prevents Ras farnesylation, leading to the accumulation of inactive, unprocessed Ras in the cytoplasm[7]. This effectively uncouples Ras from its upstream activators and downstream effectors, leading to the suppression of the entire MAPK cascade[3]. L-744,832 has been shown to effectively inhibit the processing of H-Ras and N-Ras; however, K-Ras can undergo alternative prenylation (geranylgeranylation), making it less sensitive to FTIs alone[5][6][7].

The PI3K-Akt-mTOR Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism, and its aberrant activation is common in cancer[10][11]. Activated Ras can directly bind to and activate the catalytic subunit of PI3K, initiating the cascade[2]. This leads to the activation of Akt, which in turn phosphorylates numerous substrates to promote survival and inhibit apoptosis.

L-744,832-mediated inhibition of Ras function contributes to the downregulation of PI3K/Akt signaling[12]. This effect is synergistic with the inhibition of the MAPK pathway, leading to a potent anti-proliferative and pro-apoptotic cellular response.

Other Farnesylated Targets: Rho GTPases and Cell Cycle Regulators

The effects of L-744,832 extend beyond Ras. Other important farnesylated proteins include members of the Rho GTPase family (e.g., RhoB, Cdc42), which are master regulators of the actin cytoskeleton, cell motility, and adhesion[7][13]. Inhibition of their farnesylation can disrupt these processes, contributing to the anti-metastatic potential of FTIs.

Furthermore, L-744,832 has been shown to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis[5][6][7]. This is associated with effects on farnesylated proteins involved in mitotic progression, such as centromeric proteins (CENP-E, CENP-F), and the accumulation of cells with a 4N DNA content[4][6].

Quantitative Data Summary

The potency of L-744,832 varies across different cancer cell lines and is not strictly correlated with Ras mutation status. The following tables summarize its inhibitory concentrations.

Table 1: IC50 Values for Anchorage-Dependent Growth Inhibition by L-744,832

| Cell Line | Cancer Type | K-Ras Status | IC50 (µM) | Reference |

|---|---|---|---|---|

| Panc-1 | Pancreatic | Mutant | 1.3 | [7] |

| Capan-2 | Pancreatic | Mutant | 2.1 | [7] |

| BxPC-3 | Pancreatic | Wild-Type | 12.3 | [5] |

| AsPC-1 | Pancreatic | Mutant | 14.3 | [5] |

| CFPAC-1 | Pancreatic | Mutant | > 50 |[5][7] |

Table 2: Effects of L-744,832 on Cellular Processes

| Process | Cell Line | Concentration | Effect | Reference |

|---|---|---|---|---|

| Apoptosis Induction | Panc-1 | 10 µM | 16.1% TUNEL-positive cells | [7] |

| Apoptosis Induction | Capan-2 | 10 µM | 12.8% TUNEL-positive cells | [7] |

| Apoptosis Induction | CFPAC-1 | 10 µM | 2.9% TUNEL-positive cells (Resistant) | [7] |

| Cell Cycle Arrest | Panc-1, Capan-2 | 0.1-50 µM | G2/M Arrest | [5] |

| Radiosensitization | MIA PaCa-2 | 5-10 µM | Significant enhancement |[14] |

Key Experimental Protocols

Anchorage-Dependent Growth Assay

Objective: To determine the concentration of L-744,832 that inhibits cell proliferation by 50% (IC50).

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., Panc-1) in 6-well plates or similar formats at a low density (e.g., 5 x 10⁴ cells/well). Allow cells to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of L-744,832 in complete culture medium. Aspirate the medium from the cells and replace it with medium containing the desired concentrations of L-744,832 (e.g., 0.1 µM to 50 µM) or a vehicle control (0.1% DMSO).

-

Incubation: Culture the cells for 72 hours, replacing the medium with fresh compound or vehicle every 24 hours.

-

Cell Counting: At the end of the incubation period, trypsinize the cells from each well and count them using a hemocytometer or an automated cell counter. Ensure cell viability by Trypan Blue exclusion.

-

Data Analysis: Express the cell number in treated wells as a percentage of the vehicle-treated control. Plot the percentage of control vs. log[L-744,832 concentration] and use non-linear regression to calculate the IC50 value[7].

Analysis of Ras Processing by Immunofluorescence

Objective: To visualize the effect of L-744,832 on Ras localization, which is a surrogate for its processing state.

Methodology:

-

Cell Culture: Grow cells on glass coverslips in a petri dish.

-

Treatment: Treat cells with L-744,832 (e.g., 10 µM) or vehicle control (0.1% DMSO) for 72 hours.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent like 0.1% Triton X-100.

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody that recognizes Ras (a pan-Ras antibody is suitable).

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG).

-

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Analysis: Acquire images using a fluorescence microscope. In control cells, Ras staining will be sharply demarcated at the plasma membrane. In L-744,832-treated cells, effective inhibition will be indicated by a loss of membrane staining and an increase in diffuse cytoplasmic fluorescence[7].

Conclusion and Future Directions

L-744,832 is a powerful research tool and a prototype for a class of drugs that target protein prenylation. Its mechanism of action, while initially focused on Ras, is now appreciated for its broader impact on multiple farnesylated proteins that govern key cellular signaling networks. The inhibition of the Ras/MAPK and PI3K/Akt pathways, coupled with the disruption of cell cycle control and cytoskeletal organization, underpins its anti-neoplastic activity. The variable sensitivity across different tumor types, even those with wild-type Ras, highlights the complexity of its mechanism and suggests that biomarkers beyond Ras mutation status are needed to predict clinical response. Future research will likely focus on combination therapies, where L-744,832 can be used to sensitize tumors to other agents like radiation or chemotherapy, and on further elucidating the roles of non-Ras farnesylated proteins in its overall therapeutic effect.

References

- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. K-Ras-independent effects of the farnesyl transferase inhibitor L-744,832 on cyclin B1/Cdc2 kinase activity, G2/M cell cycle progression and apoptosis in human pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Farnesyl transferase inhibitors cause enhanced mitotic sensitivity to taxol and epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple cancers escape from multiple MAPK pathway inhibitors and use DNA replication stress signaling to tolerate aberrant cell cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The farnesyltransferase inhibitor L744832 potentiates UCN-01-induced apoptosis in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The on-off relationship of Rho and Rac during integrin-mediated adhesion and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Farnesyltransferase inhibitor (L-744,832) restores TGF-beta type II receptor expression and enhances radiation sensitivity in K-ras mutant pancreatic cancer cell line MIA PaCa-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of L-770644 on Intracellular cAMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of L-770644 on intracellular cyclic adenosine monophosphate (cAMP) levels. This compound is a potent and selective agonist for the human β3 adrenergic receptor.[1][2] The activation of this Gs protein-coupled receptor stimulates adenylyl cyclase, leading to a subsequent increase in intracellular cAMP. This guide will detail the signaling pathway, present illustrative quantitative data on cAMP accumulation, and provide a comprehensive experimental protocol for measuring these effects.

Introduction

This compound is recognized as a potent and selective agonist for the human β3 adrenergic receptor, exhibiting an EC50 of 13 nM.[1][2] β3 adrenergic receptors are predominantly expressed in adipocytes and the detrusor muscle of the bladder. Their stimulation is a key mechanism in regulating lipolysis and bladder relaxation. The therapeutic potential of β3 adrenergic agonists is being explored for conditions such as overactive bladder and metabolic disorders.

The core mechanism of action for this compound, like other β3 adrenergic agonists, is the activation of the Gs alpha subunit of its associated G-protein. This initiates a signaling cascade that results in the synthesis of the second messenger, cAMP. Understanding the quantitative relationship between this compound concentration and cAMP levels is crucial for elucidating its pharmacological profile and therapeutic window.

Signaling Pathway of this compound

Activation of the β3 adrenergic receptor by this compound initiates a well-defined signaling cascade. The receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the physiological responses.

Quantitative Data on cAMP Accumulation

| This compound Concentration (nM) | Fold Increase in cAMP (Mean ± SEM) |

| 0 (Basal) | 1.0 ± 0.1 |

| 1 | 2.5 ± 0.3 |

| 10 | 8.0 ± 1.2 |

| 13 (EC50) | 10.5 ± 1.5 |

| 100 | 18.0 ± 2.5 |

| 1000 | 20.0 ± 2.8 |

Disclaimer: This data is illustrative and intended for conceptual understanding. Actual experimental results may vary based on the cell type, assay conditions, and other experimental parameters.

Experimental Protocol: Measurement of cAMP Levels

This section details a representative protocol for quantifying intracellular cAMP levels in a cell-based assay following treatment with this compound. This protocol is based on a competitive immunoassay format, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

Materials and Reagents

-

HEK293 cells stably expressing the human β3 adrenergic receptor

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and appropriate selection antibiotics

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (in DMSO)

-

3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)

-

Forskolin (a direct adenylyl cyclase activator, for positive control)

-

cAMP standard

-

cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or similar)

-

White, opaque 384-well microplates

-

Plate reader capable of measuring the assay kit's output (e.g., HTRF-compatible reader)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for measuring cAMP levels.

Detailed Procedure

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing the human β3 adrenergic receptor in appropriate media until they reach 80-90% confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Centrifuge the cells and resuspend the pellet in a stimulation buffer containing a phosphodiesterase inhibitor such as 0.5 mM IBMX. This prevents the degradation of newly synthesized cAMP.

-

Determine the cell density and dilute to the desired concentration (e.g., 2,000 cells/well in a 384-well plate).

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in the stimulation buffer. The concentration range should span several orders of magnitude around the expected EC50 (e.g., from 1 pM to 10 µM).

-

Prepare solutions for positive control (e.g., 10 µM Forskolin) and negative control (vehicle, e.g., DMSO at the same final concentration as in the drug dilutions).

-

-

Cell Stimulation:

-

Dispense the cell suspension into the wells of a white, opaque 384-well plate.

-

Add the diluted this compound, forskolin, or vehicle to the respective wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

-

cAMP Detection:

-

Following the stimulation period, lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions of the chosen kit. This typically involves adding a lysis buffer and then the detection reagents (e.g., a cAMP-d2 analog and an anti-cAMP antibody).

-

Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature to allow the competitive binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the signal on a plate reader compatible with the assay technology (e.g., HTRF).

-

Prepare a standard curve using the provided cAMP standards.

-

Convert the raw assay signals from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.

-

Conclusion

This compound is a potent agonist of the β3 adrenergic receptor, and its primary mechanism of action is the stimulation of intracellular cAMP production. This guide has outlined the signaling pathway, provided a framework for understanding the quantitative effects of this compound on cAMP levels, and detailed a robust experimental protocol for its measurement. The provided information serves as a valuable resource for researchers and professionals in the field of drug discovery and development who are investigating the pharmacology of β3 adrenergic receptor agonists.

References

- 1. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-770,644: a potent and selective human beta3 adrenergic receptor agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

L-770644 and the Indirect Activation of Protein Kinase A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-770644 is recognized as a potent and selective agonist for the human β3 adrenergic receptor. Its mechanism of action does not involve direct interaction with Protein Kinase A (PKA). Instead, this compound initiates a signaling cascade by activating the β3 adrenergic receptor, which subsequently leads to the activation of PKA through the canonical G-protein coupled receptor (GPCR) pathway. This guide provides a detailed overview of this indirect activation mechanism, presenting key quantitative data, experimental protocols to assess this pathway, and visual representations of the involved signaling and experimental workflows.

Mechanism of Action: An Indirect Pathway to PKA Activation

This compound functions as an agonist at the human β3 adrenergic receptor, a member of the G-protein coupled receptor family. The binding of this compound to this receptor initiates a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP is the critical step that links this compound to PKA activation.

cAMP acts as a second messenger and binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These freed catalytic subunits are then active and can phosphorylate a multitude of downstream protein substrates, leading to various cellular responses.

Signaling Pathway Diagram

Caption: this compound signaling cascade to PKA activation.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal effective concentration (EC50) for the human β3 adrenergic receptor.

| Compound | Target | Assay Type | Potency (EC50) | Reference |

| This compound | Human β3 Adrenergic Receptor | Functional Assay | 13 nM | [1] |

Experimental Protocols

To investigate the indirect activation of PKA by this compound, a series of assays targeting different stages of the signaling pathway are required.

β3 Adrenergic Receptor Functional Assay (cAMP Measurement)

This protocol outlines a method to determine the potency of this compound in stimulating cAMP production in cells expressing the human β3 adrenergic receptor.

Objective: To quantify the increase in intracellular cAMP levels in response to varying concentrations of this compound.

Materials:

-

Host cell line stably expressing the human β3 adrenergic receptor (e.g., CHO-K1, HEK293).

-

Cell culture medium and supplements.

-

This compound.

-

Forskolin (positive control).

-

IBMX (phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Multi-well plates (e.g., 96-well or 384-well).

Procedure:

-

Cell Seeding: Seed the β3 adrenergic receptor-expressing cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of forskolin and a vehicle control.

-

Cell Treatment:

-

Aspirate the culture medium from the cells.

-

Wash the cells gently with assay buffer.

-

Add the assay buffer containing IBMX to each well and incubate for a short period to inhibit phosphodiesterase activity.

-

Add the serially diluted this compound, forskolin, or vehicle control to the respective wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement following the kit's protocol.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Workflow for β3 Adrenergic Receptor Functional Assay

Caption: Workflow for a β3 adrenergic receptor functional assay.

Protein Kinase A (PKA) Activity Assay

This protocol provides a general method to measure the activity of PKA in cell lysates following treatment with this compound.

Objective: To determine if the this compound-induced increase in cAMP translates to an increase in PKA catalytic activity.

Materials:

-

Cells expressing the β3 adrenergic receptor.

-

This compound.

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

PKA activity assay kit (e.g., using a fluorescent or radioactive peptide substrate).

-

Protein concentration assay kit (e.g., BCA or Bradford).

Procedure:

-

Cell Treatment:

-

Culture β3 adrenergic receptor-expressing cells to the desired confluency.

-

Treat the cells with this compound at a concentration expected to be effective (e.g., 10x EC50 from the cAMP assay), a vehicle control, and a positive control (e.g., forskolin) for a specified time.

-

-

Cell Lysis:

-

Wash the cells with cold PBS.

-

Lyse the cells on ice using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading in the kinase assay.

-

PKA Activity Measurement:

-

Perform the PKA kinase assay according to the manufacturer's instructions, using equal amounts of protein from each treatment condition. This typically involves incubating the lysate with a specific PKA peptide substrate and ATP (which may be radiolabeled or modified for detection).

-

Measure the phosphorylation of the substrate.

-

-

Data Analysis:

-

Normalize the PKA activity to the total protein concentration.

-

Compare the PKA activity in this compound-treated cells to that in vehicle-treated cells to determine the fold-increase in activity.

-

Workflow for PKA Activity Assay

Caption: Workflow for a Protein Kinase A activity assay.

Conclusion

This compound serves as a valuable tool for studying the β3 adrenergic receptor signaling pathway. Its potent and selective agonism at this receptor provides a reliable method for initiating the downstream cascade that leads to the activation of Protein Kinase A. The experimental approaches detailed in this guide allow for the robust characterization of this indirect activation, from receptor binding and second messenger production to the ultimate increase in PKA enzymatic activity. Understanding this mechanism is crucial for researchers in metabolic and cardiovascular disease, as well as for professionals involved in the development of drugs targeting this pathway.

References

L-770644: A Comprehensive Technical Profile of a Selective β3-Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-770644 is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor superfamily primarily expressed in adipose tissue and the urinary bladder. This document provides an in-depth technical guide on the selectivity profile of this compound, detailing its pharmacological characteristics, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Introduction

The β3-adrenergic receptor plays a crucial role in the regulation of lipolysis and thermogenesis, making it a significant target for the development of therapeutics for metabolic disorders such as obesity and type 2 diabetes. This compound has emerged as a key research compound due to its high potency and selectivity for this receptor subtype. Understanding its detailed selectivity profile is paramount for predicting its therapeutic efficacy and potential off-target effects.

Selectivity Profile of this compound

Table 1: Functional Potency of this compound at the Human β3-Adrenergic Receptor

| Receptor Subtype | Agonist | Cell Line | Assay Type | Potency (EC50) | Reference |

| Human β3-AR | This compound | CHO | cAMP Accumulation | 13 nM | [1][2][3][4] |

Signaling Pathways

Activation of the β3-adrenergic receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then lead to the activation of protein kinase A (PKA), which phosphorylates downstream targets to mediate physiological responses such as lipolysis.

References

L-770644: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of L-770644, a potent and selective β3 adrenergic receptor agonist. The information is compiled to support research and development efforts in metabolic and cardiovascular diseases.

Core Chemical and Physical Properties

This compound is a synthetic small molecule belonging to the tetrazole and sulfonamide classes of organic compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(4-(2-(2-hydroxy-2-(pyridin-3-yl)ethylamino)ethyl)phenyl)-4-(1-pentyl-1H-tetrazol-5-yl)benzenesulfonamide |

| Molecular Formula | C30H37N7O4S |

| Molecular Weight | 591.72 g/mol |

| CAS Number | 173901-95-6 |

| SMILES | CCCCC1=NN=NN1C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)CCNC--INVALID-LINK--C4=CN=CC=C4 |

| Appearance | Solid (presumed) |

| Solubility | Not explicitly reported, likely soluble in organic solvents like DMSO. |

Biological Activity and Pharmacokinetics

This compound is a potent and selective agonist for the human β3 adrenergic receptor. Its biological activity has been characterized both in vitro and in vivo.

| Parameter | Species | Value | Reference |

| EC50 (β3 Adrenergic Receptor) | Human (cloned) | 13 nM | Shih TL, et al. Bioorg Med Chem Lett. 1999 May 3;9(9):1251-4. |

| Oral Bioavailability (%F) | Rat | 27% | Shih TL, et al. Bioorg Med Chem Lett. 1999 May 3;9(9):1251-4. |

| Oral Bioavailability (%F) | Dog | 27% | Shih TL, et al. Bioorg Med Chem Lett. 1999 May 3;9(9):1251-4. |

| ED50 (Glycerolemia) | Rhesus Monkey | 0.21 mg/kg | Shih TL, et al. Bioorg Med Chem Lett. 1999 May 3;9(9):1251-4. |

Signaling Pathways

Activation of the β3 adrenergic receptor by an agonist like this compound primarily initiates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects associated with β3-AR activation, such as lipolysis and thermogenesis. There is also evidence suggesting that the β3 adrenergic receptor can couple to Gi-proteins, potentially activating the MAPK/ERK signaling pathway.

L-770644: A Case of Mistaken Identity in Farnesyl Diphosphate Synthase Inhibition

A Technical Review of Farnesyl Diphosphate Synthase (FPPS) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Initial investigations into the compound L-770644 as a farnesyl-diphosphate synthase (FPPS) inhibitor have revealed a case of mistaken identity. The available scientific literature indicates that this compound is, in fact, a potent and selective agonist of the human β3 adrenergic receptor, with an EC50 of 13 nM.[1] This document will, therefore, pivot to address the broader and highly significant field of FPPS inhibitor discovery and development, a critical area of research in oncology, bone diseases, and infectious diseases.

Farnesyl diphosphate synthase (FPPS) is a key enzyme in the mevalonate pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP). FPP is a vital precursor for the biosynthesis of numerous essential molecules, including cholesterol, steroid hormones, and isoprenoids necessary for protein prenylation.[2][3] The inhibition of FPPS disrupts these downstream processes, leading to cellular effects such as apoptosis in osteoclasts and cancer cells, making it a compelling therapeutic target.[2][4]

Quantitative Data on FPPS Inhibitors

The potency of FPPS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5] The IC50 is a crucial parameter for comparing the efficacy of different compounds during the drug discovery process.[5] Below is a summary of representative FPPS inhibitors and their reported potencies.

| Compound Class | Compound Name | Target Organism | IC50/Ki Value | Reference |

| Nitrogen-Containing Bisphosphonate | Zoledronate | Human | 50 - 200 nM (IC50) | [6] |

| Nitrogen-Containing Bisphosphonate | Risedronate | Human | 17 nM (Ki) | [6] |

| Nitrogen-Containing Bisphosphonate | Ibandronate | Leishmania infantum | (See original text for concentration range) | [4] |

| Nitrogen-Containing Bisphosphonate | Alendronate | Leishmania infantum | (See original text for concentration range) | [4] |

| Salicylic Acid Derivative | Compound 13da | Human | 0.13 µM (IC50) | [6] |

| Quinoline Derivative | Various | Human | 3.46 µM to 28.6 µM (IC50) | [7] |

| Natural Product (Diterpene) | Carnosic Acid Derivatives | Human | >100-fold improvement over parent compound | [8][9][10] |

| Diamidine | Compound 7 | Human | 1.8 µM (IC50) | [11] |

Experimental Protocols for FPPS Inhibitor Evaluation

The characterization of FPPS inhibitors involves a variety of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

FPPS Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of purified FPPS in the presence of an inhibitor.

-

Objective: To determine the IC50 value of a test compound against FPPS.

-

Methodology:

-

Recombinant human FPPS is expressed and purified.

-

The enzyme is incubated with its substrates, isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP), in a suitable buffer.

-

A range of concentrations of the test compound is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The amount of FPP produced is quantified. This can be achieved through various methods, including radiometric assays using radiolabeled substrates, or non-radioactive methods that detect the release of inorganic pyrophosphate.[7]

-

The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.[12]

-

Cell-Based Assays for Downstream Effects

These assays assess the impact of FPPS inhibition on cellular processes that are dependent on the mevalonate pathway.

-

Objective: To evaluate the cellular activity of FPPS inhibitors.

-

Methodology (Example: Ras Prenylation Assay):

-

Cancer cell lines known to be sensitive to FPPS inhibition (e.g., pancreatic cancer cells) are cultured.[8][9][10]

-

Cells are treated with varying concentrations of the test compound.

-

After a suitable incubation period, cells are lysed, and cellular proteins are extracted.

-

The prenylation status of small GTPases like Ras is assessed by Western blotting. Unprenylated Ras will migrate differently on an SDS-PAGE gel compared to its prenylated form.

-

A decrease in the prenylated form of Ras with increasing inhibitor concentration indicates effective FPPS inhibition in a cellular context.[8][9][10]

-

Signaling Pathways and Experimental Workflows

The inhibition of FPPS has significant consequences on downstream signaling pathways that are crucial for cell survival and proliferation.

The Mevalonate Pathway and the Impact of FPPS Inhibition

The following diagram illustrates the central role of FPPS in the mevalonate pathway and the downstream effects of its inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 3. Farnesyl Diphosphate Synthase Inhibitors from In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights about the structure of farnesyl diphosphate synthase (FPPS) and the activity of bisphosphonates on the proliferation and ultrastructure of Leishmania and Giardia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Farnesyl Pyrophosphate Synthase as a Target for Drug Development: Discovery of Natural-Product-Derived Inhibitors and Their Activity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IC50 Calculator | AAT Bioquest [aatbio.com]

L-770644: A Comprehensive Technical Guide to its EC50 and Potency as a β3 Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-770644 is a potent and selective agonist of the human β3 adrenergic receptor (β3-AR), a key target in the regulation of metabolism and smooth muscle relaxation. This technical guide provides a detailed overview of the quantitative pharmacology of this compound, focusing on its half-maximal effective concentration (EC50) and potency. We have compiled available data into a structured format, outlined the experimental methodologies for its characterization, and provided visual representations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Quantitative Potency and Selectivity of this compound

This compound demonstrates high potency for the human β3 adrenergic receptor. The primary measure of its functional activity is the EC50, which represents the concentration of the compound that elicits 50% of the maximal response.

| Receptor Subtype | Agonist Activity (EC50) | Species | Reference |

| β3 Adrenergic Receptor | 13 nM | Human | [1] |

Further research is required to provide quantitative data on the selectivity of this compound for β1 and β2 adrenergic receptors. While the primary literature describes this compound as "selective," specific EC50 or Ki values for other beta-adrenergic subtypes were not available in the public domain at the time of this review.[1] This information is critical for a complete assessment of its therapeutic potential and off-target effects.

Experimental Protocols

The determination of this compound's EC50 value typically involves in vitro functional assays that measure the downstream consequences of β3 adrenergic receptor activation. The most common method is the measurement of cyclic adenosine monophosphate (cAMP) accumulation in a recombinant cell line expressing the human β3 adrenergic receptor.

General Protocol for cAMP Accumulation Assay

This protocol is a representative example based on standard methodologies for assessing Gs-coupled GPCR activation.

Objective: To determine the concentration-dependent stimulation of intracellular cAMP by this compound in cells expressing the human β3 adrenergic receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the human β3 adrenergic receptor.

-

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Phosphate-Buffered Saline (PBS).

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).

-

This compound stock solution (in DMSO).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Multi-well assay plates (e.g., 96-well or 384-well).

Procedure:

-

Cell Culture: Maintain the CHO-hβ3-AR cell line in appropriate culture conditions.

-

Cell Seeding: Plate the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer. Also, prepare a vehicle control (stimulation buffer with the same final concentration of DMSO as the highest this compound concentration).

-

Assay Initiation:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with PBS.

-

Add the stimulation buffer containing the various concentrations of this compound or vehicle control to the respective wells.

-

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

-

Data Analysis:

-

Convert the raw data (e.g., fluorescence or luminescence) to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.

-

Signaling Pathway and Experimental Workflow

β3 Adrenergic Receptor Signaling Pathway

Activation of the β3 adrenergic receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade. This pathway is primarily mediated by the stimulatory G protein, Gs.

Caption: β3 Adrenergic Receptor Gs Signaling Pathway.

Experimental Workflow for EC50 Determination

The process of determining the EC50 of this compound involves a series of sequential steps, from cell culture to data analysis.

Caption: Experimental Workflow for EC50 Determination.

Conclusion

This compound is a well-characterized, potent agonist of the human β3 adrenergic receptor with a reported EC50 of 13 nM.[1] Its mechanism of action proceeds through the canonical Gs-cAMP-PKA signaling pathway. The provided experimental protocol offers a robust framework for the in vitro characterization of this compound and similar compounds. A comprehensive understanding of its selectivity profile against other adrenergic receptor subtypes is an important area for further investigation to fully delineate its therapeutic window and potential side effects. This technical guide serves as a foundational resource for researchers engaged in the study and development of β3 adrenergic receptor agonists.

References

Navigating the Path to Oral Viability: A Technical Guide to Assessing the Bioavailability of Research Compounds

For researchers, scientists, and drug development professionals, understanding the oral bioavailability of a novel compound is a critical milestone in the journey from laboratory discovery to clinical application. This in-depth guide outlines the fundamental principles, experimental considerations, and data interpretation necessary for this crucial assessment. While specific data for L-770644 is not publicly available, this document provides a comprehensive framework for evaluating the oral bioavailability of any research compound.

Core Concepts in Oral Bioavailability

Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a key pharmacokinetic parameter that influences dosing regimens and the ultimate therapeutic potential of a drug candidate. Low oral bioavailability can be a significant hurdle in drug development, often leading to high dose requirements, increased variability in patient response, and potential for adverse effects.

Factors influencing oral bioavailability are numerous and can be broadly categorized as:

-

Pharmaceutical Factors: Drug solubility, particle size, crystal form, and formulation excipients.

-

Physiological Factors: Gastrointestinal pH, motility, presence of food, and enzymatic degradation.

-

Biopharmaceutical Factors: Absorption across the intestinal wall and first-pass metabolism in the gut wall and liver.

Experimental Determination of Oral Bioavailability

The definitive method for determining oral bioavailability is through in vivo pharmacokinetic studies in animal models. These studies typically involve administering the compound through both intravenous (IV) and oral (PO) routes to different groups of animals.

General Experimental Workflow

A typical experimental workflow for an oral bioavailability study is depicted below. This process involves careful planning of dosing, meticulous sample collection, and robust analytical methods to ensure data accuracy and reliability.

Figure 1: A generalized experimental workflow for determining the oral bioavailability of a research compound.

Detailed Experimental Protocols

Animals: Studies are typically conducted in rodent models such as mice or rats. Animals should be fasted overnight to minimize variability in gastrointestinal transit and absorption.

Dosing:

-

Intravenous (IV) Administration: The compound is typically dissolved in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol) and administered as a bolus injection into a tail vein. The IV dose provides the reference for 100% bioavailability.

-

Oral (PO) Administration: The compound is formulated as a solution or suspension and administered via oral gavage.

Blood Sampling: Blood samples are collected at multiple time points post-dosing from a suitable site (e.g., retro-orbital sinus, tail vein). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile. Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

Bioanalytical Method: A sensitive and specific analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required to quantify the concentration of the compound in plasma samples.[1] The method must be validated for linearity, accuracy, precision, and stability.[1]

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. The key parameters are:

-

Cmax: The maximum observed plasma concentration.

-

Tmax: The time at which Cmax is observed.

-

AUC (Area Under the Curve): The total drug exposure over time, calculated from the plasma concentration-time curve.

Oral bioavailability (F) is calculated using the following formula:

F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

Hypothetical Pharmacokinetic Data

The following table summarizes hypothetical pharmacokinetic data for a research compound, illustrating how data from an oral bioavailability study would be presented.

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1250 ± 150 | 450 ± 90 |

| Tmax (h) | 0.08 | 1.5 |

| AUC (ng·h/mL) | 1800 ± 200 | 3600 ± 450 |

| t1/2 (h) | 2.5 ± 0.5 | 2.8 ± 0.6 |

| Oral Bioavailability (F%) | - | 20% |

Impact on Signaling Pathways

The oral bioavailability of a compound directly impacts its ability to reach target tissues at concentrations sufficient to modulate a specific signaling pathway. For instance, a kinase inhibitor must achieve and maintain plasma concentrations above its in vitro IC50 value to effectively inhibit its target kinase in vivo.

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a research compound. Understanding the relationship between pharmacokinetic properties and the desired pharmacodynamic effect is crucial for successful drug development.

Figure 2: A representative signaling pathway (MAPK pathway) and the inhibitory action of a hypothetical research compound.

Conclusion

The determination of oral bioavailability is a cornerstone of preclinical drug development. A thorough understanding of the experimental methodologies and data interpretation is essential for making informed decisions about the progression of a drug candidate. While the journey to an orally bioavailable drug can be challenging, a systematic and data-driven approach significantly increases the probability of success.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experiments with L-770644

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo experiments with L-770644, a potent and selective β3 adrenergic receptor agonist. The protocols outlined below are based on established methodologies for evaluating the in vivo effects of β3 adrenergic agonists and can be adapted for specific research needs.

Mechanism of Action

This compound is an orally active and selective agonist for the human β3 adrenergic receptor.[1] Activation of the β3 adrenergic receptor, predominantly found in adipose tissue, stimulates a signaling cascade that leads to increased lipolysis (the breakdown of stored fat) and thermogenesis (heat production). This makes this compound and other β3 adrenergic agonists potential therapeutic agents for obesity and type 2 diabetes.

The signaling pathway is initiated by the binding of this compound to the β3 adrenergic receptor, a G-protein coupled receptor (GPCR). This activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin. The activation of these enzymes leads to the hydrolysis of triglycerides into free fatty acids and glycerol, which are then released into circulation. In brown adipose tissue (BAT), this pathway also leads to the activation of Uncoupling Protein 1 (UCP1), which uncouples cellular respiration from ATP synthesis, resulting in the dissipation of energy as heat.

Signaling Pathway of this compound via β3 Adrenergic Receptor

Caption: this compound mediated β3 adrenergic receptor signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| EC50 | Human | 13 nM | [1] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Species | Value | Reference |

| Oral Bioavailability (%F) | Rat | 27% | [2][3] |

| Oral Bioavailability (%F) | Dog | 27% | [2][3] |

| ED50 (Glycerolemia) | Rhesus Monkey | 0.21 mg/kg | [2][3] |

Experimental Protocols

The following are detailed protocols for key in vivo experiments to assess the activity of this compound. These protocols are based on established methods for other β3 adrenergic agonists and can be adapted for this compound.

Experimental Workflow for In Vivo Evaluation of this compound

Caption: General workflow for in vivo experiments with this compound.

This protocol is designed to measure the effect of this compound on lipolysis by quantifying plasma glycerol and free fatty acid (FFA) levels.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Male C57BL/6J mice or Sprague-Dawley rats (8-12 weeks old)

-

Oral gavage needles (20-22 gauge for mice, 16-18 gauge for rats)[1][4]

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Glycerol and FFA colorimetric assay kits

Procedure:

-

Animal Acclimatization: House animals in a temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to standard chow and water.

-

Fasting: Fast the animals for 4-6 hours before dosing to establish a baseline for lipolysis.

-

This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

-

Dosing:

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (pre-dose) and at various time points post-dose (e.g., 30, 60, 120, and 240 minutes).

-

Place blood into EDTA-coated tubes and keep on ice.

-

-

Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Biochemical Analysis:

-

Analyze the plasma samples for glycerol and FFA concentrations using commercially available colorimetric assay kits according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the mean ± SEM for glycerol and FFA levels for each treatment group at each time point. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the this compound treated groups and the vehicle control group.

This protocol measures the effect of this compound on energy expenditure as an indicator of thermogenesis.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Male C57BL/6J mice (8-12 weeks old)

-

Metabolic cages (e.g., indirect calorimetry system)

-

Oral gavage needles (20-22 gauge)[4]

Procedure:

-

Animal Acclimatization:

-

Individually house mice in metabolic cages for at least 24-48 hours before the experiment to allow for acclimatization to the new environment.

-

Maintain a constant temperature (e.g., 22°C or thermoneutrality at 30°C) and a 12-hour light/dark cycle.[8] Provide ad libitum access to food and water.

-

-

Baseline Measurement: Record baseline oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) for at least 1 hour before dosing.

-

This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

-

Dosing:

-

Briefly remove each mouse from the metabolic cage and administer this compound or vehicle via oral gavage.

-

Immediately return the mouse to its cage.

-

-

Thermogenesis Measurement:

-

Continuously monitor VO2, VCO2, and RER for several hours (e.g., 4-6 hours) post-dosing.

-

Energy expenditure can be calculated using the Weir equation: EE (kcal/hr) = [3.941 x VO2 (L/hr)] + [1.106 x VCO2 (L/hr)].

-

-

Data Analysis:

-

Calculate the average energy expenditure for each treatment group over specific time intervals post-dosing.

-

Compare the energy expenditure of the this compound treated groups to the vehicle control group using appropriate statistical methods (e.g., ANCOVA with baseline as a covariate).

-

This protocol provides a general guideline for the oral administration of this compound to dogs, which can be used for pharmacokinetic or pharmacodynamic studies.

Materials:

-

This compound

-

Gelatin capsules or a suitable vehicle for oral solution/suspension

-

Beagle dogs (a commonly used breed in preclinical studies)

-

Pilling device (optional)

Procedure:

-

Animal Acclimatization and Fasting:

-

Acclimatize dogs to the experimental setting and handling procedures.

-

Fast dogs overnight (approximately 12 hours) before dosing, with free access to water.

-

-

This compound Formulation:

-

For solid dosing, encapsulate the required amount of this compound powder into gelatin capsules.

-

For liquid dosing, prepare a solution or suspension in a suitable vehicle.

-

-

Dosing:

-

Gently open the dog's mouth and place the capsule or the tip of the dosing syringe over the back of the tongue.

-

Administer the dose and then close the dog's mouth, holding it shut and stroking the throat to encourage swallowing.

-

Offering a small amount of water after dosing can help ensure the entire dose is swallowed.

-

-

Post-Dose Monitoring and Sampling:

-

Observe the animal for any adverse reactions.

-

For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

For pharmacodynamic studies, measure the relevant endpoint (e.g., plasma glycerol) at appropriate times.

-

Disclaimer: These protocols are intended as a guide. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and must be approved by an Institutional Animal Care and Use Committee (IACUC). The specific doses, vehicles, and experimental designs should be optimized based on the research question and preliminary studies.

References

- 1. iacuc.wsu.edu [iacuc.wsu.edu]

- 2. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. research.sdsu.edu [research.sdsu.edu]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. ouv.vt.edu [ouv.vt.edu]

- 8. mdpi.com [mdpi.com]

L-770644: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-770644 is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR), with a reported EC50 of 13 nM. Activation of the β3-AR, a G-protein coupled receptor, stimulates the adenylyl cyclase-cAMP-protein kinase A (PKA) signaling cascade. This pathway plays a crucial role in various physiological processes, most notably in regulating lipolysis in adipocytes and thermogenesis in brown adipose tissue. These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its effects on lipolysis, intracellular cAMP levels, and glucose uptake.

Data Presentation

| Parameter | Cell Line | Concentration Range | Incubation Time | Assay | Reference |

| EC50 | CHO (expressing human β3-AR) | - | - | cAMP Accumulation | [1](--INVALID-LINK--) |

| Lipolysis Stimulation | 3T3-L1 Adipocytes | 10 nM - 10 µM | 1 - 24 hours | Glycerol Release | General Protocol |

| cAMP Accumulation | CHO, HEK293 | 1 nM - 1 µM | 15 - 60 minutes | HTRF, Luminescence, ELISA | General Protocol |

| Glucose Uptake | C2C12 Myotubes | 10 nM - 1 µM | 30 minutes - 24 hours | 2-NBDG Uptake | General Protocol |

Signaling Pathway

Activation of the β3-adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor, coupled to a stimulatory G-protein (Gs), activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including hormone-sensitive lipase (HSL) and perilipin in adipocytes, leading to the breakdown of triglycerides into free fatty acids and glycerol (lipolysis).

Experimental Protocols

Protocol 1: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

This protocol describes how to measure the effect of this compound on lipolysis in differentiated 3T3-L1 adipocytes by quantifying glycerol release.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

This compound

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2% BSA and 2.5 mM glucose

-

Isoproterenol (positive control)

-

Glycerol Assay Kit

-

96-well microplate

Procedure:

-

Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.

-

Starvation: Prior to the assay, wash the cells twice with PBS and incubate in serum-free DMEM for 2-4 hours.

-

Treatment:

-

Prepare a dose-response range of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) in KRB buffer.

-

Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Isoproterenol).

-

Remove the starvation medium and add 100 µL of the treatment solutions to the respective wells.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.

-

Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well for glycerol measurement.

-

Glycerol Measurement: Determine the glycerol concentration in the collected supernatants using a commercial glycerol assay kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the glycerol release to the total protein content or cell number in each well. Plot the dose-response curve for this compound.

Protocol 2: Intracellular cAMP Accumulation Assay

This protocol outlines a method to measure the increase in intracellular cAMP levels in response to this compound stimulation in a suitable cell line (e.g., CHO or HEK293 cells expressing the β3-AR).

Materials:

-

CHO or HEK293 cells stably or transiently expressing the human β3-AR

-

This compound

-

Stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX)

-

Forskolin (positive control)

-

cAMP Assay Kit (e.g., HTRF, luminescence, or ELISA-based)

-

White or black 96-well or 384-well plates (depending on the assay kit)

Procedure:

-